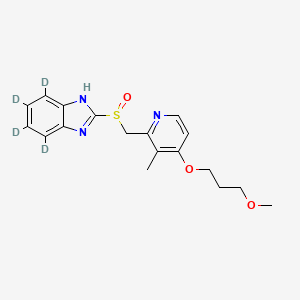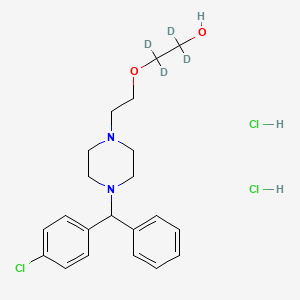
拉贝拉唑 D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rabeprazole is a proton pump inhibitor used to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome . Rabeprazole suppresses gastric acid secretion by inhibiting the gastric H+/K+ ATPase at the secretory surface of parietal cells .
Synthesis Analysis
Rabeprazole is synthesized through a shorter route of synthesis for 2-Chloromethyl pyridine intermediate and in situ condensation with 2-Mercaptobenzimidazole . This strategy is advantageous from the commercial scale-up point and helps in reducing the overall timeline and cost for the large-scale manufacture of Rabeprazole sodium .Molecular Structure Analysis
Rabeprazole D4 has a molecular formula of C18H21N3O3S . It is a deuterium-labeled Rabeprazole .Chemical Reactions Analysis
Rabeprazole sodium is known to be very unstable at acidic conditions or some acidic pharmaceutical excipients such as acrylic acid polymer (carbomer 934) with carboxylic acids . The degradation mechanism of binary blends of rabeprazole with pharmaceutical excipients in a solid state without using solvents was investigated .科学研究应用
药代动力学研究:Su 等(2017) 的一项研究开发了一种使用超临界流体色谱串联质谱的快速灵敏的手性检测方法。该方法用于研究拉贝拉唑对映异构体在狗血浆中的药代动力学。
降解产物分析:Bhandi 等人 (2016) 使用 LC-ESI/MS/MS 和 1H-NMR 实验对拉贝拉唑的受应力降解产物进行了鉴定和表征。该研究还评估了这些降解产物对细胞系的体外毒性 (Bhandi 等,2016)。
对照临床试验:Williams 等人 (1998) 进行的一项安慰剂对照试验评估了拉贝拉唑与奥美拉唑对年轻健康男性受试者 24 小时胃内酸度和血浆胃泌素浓度的影响 (Williams 等,1998)。
耐受性概况综述:Thjodleifsson 和 Cockburn (1999) 综述了拉贝拉唑在临床试验中的耐受性概况,强调了其在治疗酸相关疾病中的有效性和安全性 (Thjodleifsson 和 Cockburn,1999)。
对映异构体测定:Kim 等人 (2017) 的一项研究重点是对商品片剂中的拉贝拉唑对映异构体进行对映选择性分离和测定,有助于药物制剂的质量控制 (Kim 等,2017)。
药理学综述:Dadabhai 和 Friedenberg (2009) 综述了拉贝拉唑在治疗酸性消化性疾病中的药理学,深入了解了其药效学特性 (Dadabhai 和 Friedenberg,2009)。
高胃泌素血症和 ECL 细胞增生:Robinson (1999) 讨论了与拉贝拉唑使用相关的胃泌素血症和嗜铬细胞样细胞增生的影响 (Robinson,1999)。
作用机制
Target of Action
Rabeprazole-d4, also known as Rabeprazole D4, primarily targets the H+/K+ ATPase enzyme , also known as the gastric proton pump , in the parietal cells of the stomach . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, Rabeprazole-d4 effectively reduces the production of stomach acid .
Mode of Action
Rabeprazole-d4 is a prodrug, which means it is activated in the acidic environment of the stomach. Once activated, it inhibits the H+/K+ ATPase enzyme, thereby suppressing both basal and stimulated gastric acid secretion . This action is dose-dependent, meaning the degree of suppression increases with the dose of Rabeprazole-d4 .
Biochemical Pathways
The inhibition of the H+/K+ ATPase enzyme by Rabeprazole-d4 affects the biochemical pathway of gastric acid production. This leads to a decrease in stomach acidity, which can help in the healing of gastrointestinal ulcers and the management of gastroesophageal reflux disease (GERD) . Additionally, Rabeprazole-d4 has been shown to inhibit cell pyroptosis in gastric epithelial cells, leading to a decrease in the maturation and secretion of IL-1β and IL-18 .
Pharmacokinetics
Rabeprazole-d4 exhibits unique pharmacokinetic properties among proton pump inhibitors. Most importantly, its clearance is largely nonenzymatic and less dependent on the cytochrome P450 isoenzyme CYP2C19 than other drugs in its class . This results in greater consistency of pharmacokinetics across a wide range of patients, particularly those with different CYP2C19 genotypes .
Result of Action
The primary result of Rabeprazole-d4’s action is the reduction of gastric acid secretion, which can lead to the healing of gastrointestinal ulcers and the alleviation of GERD symptoms . Additionally, it has been shown to inhibit cell pyroptosis in gastric epithelial cells, leading to a decrease in the maturation and secretion of IL-1β and IL-18 . This could potentially have implications for the treatment of conditions involving inflammation and cell death.
Action Environment
The action of Rabeprazole-d4 can be influenced by various environmental factors. For instance, the presence of Helicobacter pylori, a common pathogen in the development of peptic ulcers, can enhance the effect of proton pump inhibitors . Additionally, the pKa of Rabeprazole-d4, which influences its accumulation at its site of action, can also affect its onset and potency .
安全和危害
未来方向
Rabeprazole has been used with success in the treatment of some atypical GERD manifestations, such as dysphagia associated with GERD, GERD-related asthma and chest pain, and in the therapy of Barrett’s esophagus . It has also shown antiproliferative effects on human gastric cancer cell lines . These findings suggest potential future directions for the use of Rabeprazole.
生化分析
Biochemical Properties
Rabeprazole-d4, like its parent compound Rabeprazole, interacts with the H+/K+ ATPase, an enzyme found on the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, Rabeprazole-d4 effectively reduces gastric acid secretion .
Cellular Effects
Rabeprazole-d4 has been shown to influence various cellular processes. . Pyroptosis is a form of programmed cell death that is associated with inflammation. Rabeprazole-d4 was found to inhibit this process, leading to a decrease in the secretion of inflammatory cytokines IL-1β and IL-18 .
Molecular Mechanism
The molecular mechanism of action of Rabeprazole-d4 involves its binding to the H+/K+ ATPase enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the final transport of hydrogen ions into the gastric lumen, effectively reducing gastric acid secretion . This mechanism is selective and irreversible, making Rabeprazole-d4 an effective inhibitor of gastric acid production .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Rabeprazole-d4 are limited, studies on Rabeprazole suggest that its effects do not accumulate over time with continuous daily administration
Dosage Effects in Animal Models
Specific studies on the dosage effects of Rabeprazole-d4 in animal models are currently unavailable. Studies on Rabeprazole have shown that its effects can vary with different dosages
Metabolic Pathways
This compound can then be further metabolized, both non-enzymatically and enzymatically
Subcellular Localization
Given its role as a proton pump inhibitor, it is likely that it localizes to the secretory surface of gastric parietal cells where the H+/K+ ATPase enzyme is found
属性
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYEVIYCVEVJK-ZDPIWEEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






